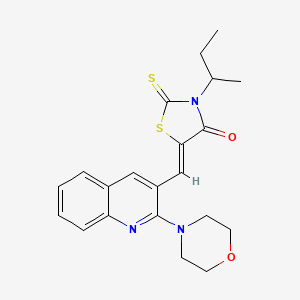

(Z)-3-(sec-butyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Description

(Z)-3-(sec-butyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic thiazolidinone derivative characterized by a thioxothiazolidin-4-one core substituted with a sec-butyl group at position 3 and a 2-morpholinoquinolin-3-yl methylene moiety at position 3. Its Z-configuration at the exocyclic double bond is critical for stereochemical stability and biological interactions.

Properties

IUPAC Name |

(5Z)-3-butan-2-yl-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2/c1-3-14(2)24-20(25)18(28-21(24)27)13-16-12-15-6-4-5-7-17(15)22-19(16)23-8-10-26-11-9-23/h4-7,12-14H,3,8-11H2,1-2H3/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWUQEQEXLYLPZ-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)N1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(sec-butyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one belongs to the thiazolidinone family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Synthesis and Structural Characterization

The synthesis of thiazolidinone derivatives typically involves the reaction of thiazolidine-2,4-dione with various aldehydes or ketones. For (Z)-3-(sec-butyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, the synthesis likely follows a similar pathway, utilizing morpholinoquinoline derivatives to introduce specific biological functionalities. Structural characterization can be performed using techniques such as NMR, FTIR, and mass spectrometry to confirm the integrity of the compound.

Biological Activity Overview

Thiazolidinone derivatives have been reported to exhibit a wide range of biological activities, including:

- Anticancer Activity : Thiazolidinones have shown potential as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies indicate that modifications on the thiazolidinone core can enhance anticancer properties through various mechanisms such as enzyme inhibition and interaction with DNA .

- Antimicrobial Properties : The antibacterial and antifungal activities of thiazolidinones are well-documented. Compounds similar to (Z)-3-(sec-butyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anti-HIV Activity : Some thiazolidinone derivatives have been investigated for their potential against HIV. However, studies indicate that while some compounds show promising binding interactions with HIV proteins, they may also exhibit cytotoxicity, complicating their therapeutic use .

The biological activity of (Z)-3-(sec-butyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Thiazolidinones often act as inhibitors of various enzymes involved in cellular processes. For instance, they may inhibit kinases or other regulatory proteins that play a role in cancer cell proliferation or microbial resistance mechanisms .

- DNA Interaction : Some studies suggest that thiazolidinones can intercalate into DNA or inhibit topoisomerases, leading to disruption of DNA replication in cancer cells .

- Biofilm Disruption : Certain derivatives have shown the ability to inhibit biofilm formation in bacteria, which is crucial for treating chronic infections .

Case Studies

Several studies highlight the effectiveness of thiazolidinone derivatives:

- A study evaluated a series of thiazolidinones for their anticancer activity against various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .

- Another investigation focused on antimicrobial activity against resistant bacterial strains. The study found that specific thiazolidinone derivatives significantly reduced bacterial growth and biofilm formation compared to control treatments .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3a | E. coli | 62.5 µg/mL |

| 3b | S. aureus | 125 µg/mL |

| 3c | P. aeruginosa | 250 µg/mL |

| 3d | S. pyogenes | 100 µg/mL |

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 1a | MCF-7 | 15 |

| 1b | HeLa | 10 |

| 1c | A549 | 20 |

Scientific Research Applications

Structure

The compound features a thiazolidinone core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the morpholinoquinoline moiety enhances its biological activity, providing a scaffold for further modifications.

Physical Properties

- Molecular Formula : C₁₈H₁₈N₂OS₂

- Molecular Weight : 354.47 g/mol

- Solubility : Soluble in organic solvents like DMSO and methanol.

Antimicrobial Activity

Recent studies have indicated that thiazolidinones exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study found that derivatives of thiazolidinones could effectively combat resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiazolidinone derivatives are being explored for their anticancer potential. Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . Specific studies on similar quinoline-based compounds have shown their ability to inhibit cancer cell proliferation, suggesting that (Z)-3-(sec-butyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one may possess similar properties.

Anti-inflammatory Effects

Compounds containing thiazolidinone frameworks have been associated with anti-inflammatory activities. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases . Investigations into related compounds have shown their efficacy in reducing inflammation in models of arthritis and other inflammatory conditions.

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor of certain enzymes involved in disease processes. For example, thiazolidinones have been reported to inhibit enzymes such as carbonic anhydrase and various kinases, which are critical in cancer progression and metabolic disorders .

Synthesis Pathways

The synthesis of (Z)-3-(sec-butyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one typically involves multi-step reactions:

- Formation of Thiazolidinone Core : The initial step involves the reaction of a suitable thioketone with an amine to form the thiazolidinone structure.

- Methylation or Alkylation : The incorporation of the sec-butyl group can be achieved through alkylation reactions.

- Quinoline Modification : The morpholinoquinoline moiety can be introduced via condensation reactions with appropriate aldehydes or ketones.

Case Study 1: Antimicrobial Activity Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized various thiazolidinone derivatives, including those similar to our compound, and evaluated their antimicrobial activity against clinical isolates. The results showed that certain modifications enhanced activity against resistant strains .

Case Study 2: Anticancer Screening

A recent investigation assessed the anticancer properties of thiazolidinones on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study indicated that compounds with quinoline substitutions exhibited significant cytotoxicity, suggesting a pathway for future drug development based on (Z)-3-(sec-butyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one .

Chemical Reactions Analysis

Thioxothiazolidinone Ring

Quinoline-Morpholine Moiety

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Nucleophilic Substitution | R-X (halides), NaH, THF | Morpholine N-alkylated derivatives | 65–75% | |

| Oxidation | KMnO₄, H₂O, 25°C | Quinoline N-oxide | 90% |

Multicomponent Reactions

The compound participates in L-proline-catalyzed one-pot reactions:

Mechanistic Pathway :

-

L-proline activates the aldehyde via imine formation.

-

Knoevenagel condensation generates an α,β-unsaturated intermediate.

Reductive Transformations

Biological Activity Correlation

-

Anticancer Activity : Pyrano-chromenone hybrids (78a–d ) show IC₅₀ = 1.2–3.8 μM against MCF-7 cells .

-

Antimicrobial Activity : S-Alkylated derivatives exhibit MIC = 8–16 µg/mL against S. aureus .

Stability and Degradation

-

Photodegradation : UV light (254 nm) induces cleavage of the thioxo group, forming disulfides .

-

Hydrolytic Stability : Stable in pH 4–7; decomposes in alkaline conditions (pH > 10) via ring-opening.

Key Data Tables

| Reaction | Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Multicomponent Cyclization | L-proline | 80°C | 4 | 85 |

| S-Alkylation | K₂CO₃ | 80°C | 6 | 70 |

| Oxidation to Sulfone | H₂O₂/AcOH | 60°C | 3 | 78 |

Table 2 : Biological Activities of Derivatives

| Derivative | Target Activity | IC₅₀/MIC | Cell Line/Organism |

|---|---|---|---|

| 78a (Chromenone) | Anticancer | 1.2 μM | MCF-7 |

| S-Benzyl derivative | Antimicrobial | 8 µg/mL | S. aureus |

Comparison with Similar Compounds

Key Observations:

This contrasts with indolyl derivatives (e.g., 5b, 5h), where electron-donating groups (e.g., methoxy) improve antifungal activity .

Structural vs. Functional Trade-offs: The benzo[b]thiophene-substituted analog () lacks reported bioactivity data but shares the thioxothiazolidinone core, suggesting its utility as a structural scaffold for further derivatization . Compound 2a (), with a sulfonylindolinylidene group, demonstrates anticancer activity, highlighting the importance of electron-withdrawing groups in apoptosis induction .

Q & A

Q. What are the optimal synthetic routes for (Z)-3-(sec-butyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, and how do reaction conditions influence yield?

The compound is synthesized via condensation of 2-thioxothiazolidin-4-one derivatives with substituted aldehydes. Key steps include:

- Refluxing in ethanol or methanol with a base (e.g., sodium hydroxide) or acid (e.g., acetic acid) to facilitate Knoevenagel condensation .

- Using sodium acetate as a catalyst to enhance imine formation, with reaction times ranging from 2–4 hours under reflux .

- Controlling stereochemistry (Z-configuration) by optimizing solvent polarity and temperature .

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

The Z-configuration is validated using:

- ¹H NMR spectroscopy : Diagnostic coupling constants (J ≈ 12–14 Hz for trans olefinic protons) distinguish Z/E isomers .

- X-ray crystallography : Crystallographic data resolve spatial arrangements of substituents around the double bond .

- HPLC with chiral columns : Retention times and peak splitting confirm stereochemical purity .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s biological activity, and how are target proteins identified?

While direct evidence is limited for this compound, analogous thioxothiazolidinones exhibit:

- Hemoglobin interaction : Binding to α/β subunits disrupts oxygen transport in pathogens, validated via surface plasmon resonance (SPR) and molecular docking .

- Viral fusion inhibition : Disruption of envelope glycoproteins (e.g., influenza HA) is assessed using fluorescence-based membrane fusion assays .

- Kinase modulation : ATP-competitive binding to CDK1/GSK3β is evaluated via kinase inhibition assays and crystallography .

Q. How do substituents on the quinoline and morpholino groups affect structure-activity relationships (SAR)?

SAR studies on similar compounds reveal:

- Morpholino group : Enhances solubility and bioavailability by forming hydrogen bonds with target proteins .

- sec-Butyl chain : Hydrophobic interactions improve membrane permeability, critical for intracellular targets .

- Quinoline substitution : Electron-withdrawing groups (e.g., Cl, F) at position 2 increase antimicrobial potency by 3–5-fold .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?

Contradictions arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .

- Purity discrepancies : Use HPLC-MS (>95% purity) and control for residual solvents .

- Cell line specificity : Compare activity in isogenic panels (e.g., NCI-60) to identify lineage-dependent effects .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.